4-bromo(114C)butanoic acid
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Overview
Description
4-Bromo(114C)butanoic acid, also known as 4-bromobutyric acid, is an organic compound with the molecular formula C4H7BrO2. It is a derivative of butanoic acid where a bromine atom is substituted at the fourth carbon position. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agriculture, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo(114C)butanoic acid can be synthesized through the reaction of γ-butyrolactone with hydrogen bromide. The hydrogen bromide can be used either as a gas or in an aqueous solution. The reaction typically occurs at temperatures ranging from 10 to 100°C. The amount of hydrogen bromide used is usually about 1 to 10 moles per mole of γ-butyrolactone .
Reaction Conditions:
Temperature: 10 to 100°C
Reagents: γ-Butyrolactone, Hydrogen Bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo(114C)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions to form 4-hydroxybutanoic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of butanoic acid derivatives.
Common Reagents and Conditions
Substitution: Hydroxide ions (OH⁻), aqueous conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: 4-Hydroxybutanoic acid
Oxidation: Corresponding carboxylic acids
Reduction: Butanoic acid derivatives
Scientific Research Applications
4-Bromo(114C)butanoic acid has several applications in scientific research:
Chemistry: Used as a bifunctional cross-linker in polymer chemistry.
Biology: Acts as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo(114C)butanoic acid involves its reactivity due to the presence of the bromine atom. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyric Acid: Similar structure but with a chlorine atom instead of bromine.
4-Fluorobutyric Acid: Contains a fluorine atom in place of bromine.
4-Iodobutyric Acid: Iodine atom substituted at the fourth carbon position.
Uniqueness
4-Bromo(114C)butanoic acid is unique due to its specific reactivity profile, which is influenced by the bromine atom. This makes it particularly useful in certain chemical syntheses where other halogenated butanoic acids may not be as effective .
Properties
Molecular Formula |
C4H7BrO2 |
---|---|
Molecular Weight |
168.99 g/mol |
IUPAC Name |
4-bromo(114C)butanoic acid |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i4+2 |
InChI Key |
GRHQDJDRGZFIPO-DOMIDYPGSA-N |
Isomeric SMILES |
C(C[14C](=O)O)CBr |
Canonical SMILES |
C(CC(=O)O)CBr |
Origin of Product |
United States |
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